molecular formula C14H27NO5S B3246816 ((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate CAS No. 180046-36-0

((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate

Cat. No. B3246816
CAS RN: 180046-36-0
M. Wt: 321.44 g/mol
InChI Key: IKPPNESAKYIQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is derived from tert-butyl alcohol and is known for its unique reactivity pattern . The compound also contains a methanesulfonate group, which is a common leaving group in organic reactions.


Synthesis Analysis

The synthesis of this compound likely involves the use of amino acid ionic liquids (AAILs), specifically those derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-butoxycarbonyl group is a bulky group that can influence the reactivity of the molecule . The methanesulfonate group is a good leaving group, which means it can easily be replaced by another group in a chemical reaction.


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its multiple reactive groups. For instance, the Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Future Directions

The use of Boc-protected amino acid ionic liquids in organic synthesis, such as dipeptide synthesis, is a promising area of research . Future work could explore other potential applications of these compounds in organic synthesis, as well as their potential use in biocatalytic processes .

properties

IUPAC Name

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-9-11-5-7-12(8-6-11)10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPNESAKYIQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate
Reactant of Route 5
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
((1R,4R)-4-((tert-Butoxycarbonylamino)methyl)cyclohexyl)methyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.